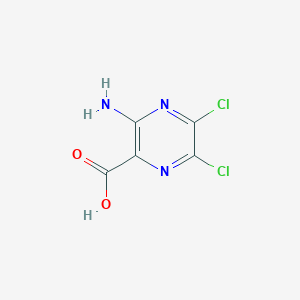

3-Amino-5,6-dichloropyrazine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5,6-dichloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOUSHWZVOIJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321877 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4853-52-5 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5,6-dichloropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic acid

This guide provides a comprehensive technical overview of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical validation, and critical applications, particularly for professionals in pharmaceutical research and development.

Introduction: A Versatile Scaffold in Drug Discovery

This compound is a substituted pyrazine derivative recognized for its utility as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its rigid, planar structure, combined with multiple functional groups—an amine, a carboxylic acid, and two chlorine atoms—offers a rich platform for chemical modification and the construction of novel molecular architectures. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 4853-52-5 .[1][2] Its strategic importance lies in its role as a precursor to compounds targeting a range of biological pathways, including ion channels.[3]

Section 1: Core Physicochemical Properties and Identifiers

A precise understanding of a compound's physical and chemical properties is foundational to its application in synthesis and formulation. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 4853-52-5 | [1][2] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| Appearance | Solid (Typically a pale yellow or off-white powder) | Inferred from synthesis descriptions |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |

Section 2: Synthesis and Mechanistic Rationale

The most prevalent and industrially relevant synthesis of this compound involves the hydrolysis of its corresponding methyl ester, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS No: 1458-18-0).[2][4] This transformation is a classic example of a saponification reaction followed by an acid workup.

Causality Behind the Experimental Design

The choice of a base-mediated hydrolysis is deliberate. The ester functional group is susceptible to nucleophilic attack by hydroxide ions (from NaOH or LiOH). This process is significantly more efficient than acid-catalyzed hydrolysis for this substrate, which can be prone to side reactions under harsh acidic conditions. The reaction is heated to reflux to overcome the activation energy barrier, ensuring a complete and timely conversion. Upon completion, the product exists as a sodium carboxylate salt, which is soluble in water. The final, critical step is acidification. By lowering the pH, the carboxylate anion is protonated, converting it into the neutral carboxylic acid. This form has significantly lower solubility in water, causing it to precipitate out of the solution, allowing for easy isolation by filtration.[2][5]

Caption: Workflow for the synthesis of the title compound via hydrolysis.

Detailed Experimental Protocol: Hydrolysis of the Methyl Ester

This protocol is a self-validating system; the identity and purity of the final product should be confirmed using the analytical methods described in Section 4.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 equivalent) in water (approx. 8-10 mL per gram of ester).[2]

-

Base Addition: Add sodium hydroxide (2.0-2.5 equivalents) to the suspension.[2] The use of a slight excess of base ensures the complete consumption of the starting material.

-

Saponification: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is no longer detectable (typically 15-60 minutes).[2]

-

Cooling and Filtration: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature. If any particulate matter is present, filter the solution.

-

Acidification and Precipitation: Slowly add 1N hydrochloric acid to the clear solution while stirring. Monitor the pH. Continue adding acid until the pH is less than 7 (typically pH 2-3), at which point a solid will precipitate.[2]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.

-

Drying: Dry the collected solid in a vacuum oven to a constant weight to yield this compound.

Section 3: Core Applications in Drug Discovery

This pyrazine derivative is rarely the final active pharmaceutical ingredient (API). Instead, its value lies in its function as a highly adaptable scaffold. The amine and carboxylic acid groups provide handles for amide bond formation, while the chlorine atoms can be substituted via nucleophilic aromatic substitution (SₙAr) reactions.

A primary application is in the synthesis of epithelial sodium channel (ENaC) blockers .[3] ENaC modulators are investigated for treating respiratory diseases by regulating mucus hydration in the airways. In this context, the pyrazine core serves as the central anchor to which other functional groups, responsible for target binding and pharmacokinetic properties, are attached.

Caption: Role as a foundational building block in multi-step API synthesis.

Section 4: Analytical and Quality Control Methodologies

Rigorous analytical chemistry is essential to verify the identity, purity, and stability of any chemical intermediate used in pharmaceutical development.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A reversed-phase method (e.g., using a C18 column) with a mobile phase of acetonitrile and water (often with an acid modifier like formic acid or TFA) can effectively separate the product from starting materials and byproducts. Purity is determined by the area percentage of the main peak.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic proton and the amine protons, while the ¹³C NMR will confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The observation of the correct molecular ion peak (and its characteristic isotopic pattern due to the two chlorine atoms) provides strong evidence of the compound's identity.

-

Elemental Analysis: This method provides the percentage composition of C, H, N, and Cl, which should match the calculated values for the molecular formula C₅H₃Cl₂N₃O₂, offering a fundamental confirmation of purity and composition.[5]

Section 5: Safety, Handling, and Storage

-

Hazard Identification: The compound should be regarded as hazardous. Based on related structures, it is likely to cause skin and serious eye irritation. It may also be harmful if inhaled or swallowed, potentially causing respiratory tract irritation.[7][9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11] Wear appropriate PPE, including:

-

Chemical safety goggles or a face shield.

-

Nitrite or other chemically resistant gloves.

-

A lab coat.

-

-

Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.[10][12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

This compound (CAS: 4853-52-5) is more than just a chemical compound; it is a critical enabler in the field of medicinal chemistry. Its well-defined synthesis, coupled with its versatile chemical functionality, secures its place as a valuable starting material for the development of sophisticated therapeutic agents. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher aiming to leverage its potential in drug discovery pipelines.

References

-

LookChem. This compound. [Link]

-

PubChem. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. [Link]

- Google Patents. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.

- Google Patents.

-

Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

-

ResearchGate. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. [Link]

- Google Patents.

-

MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 4853-52-5 [chemicalbook.com]

- 3. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]

- 4. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

3-Amino-5,6-dichloropyrazine-2-carboxylic acid molecular weight

An In-Depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to offer actionable insights into its synthesis, characterization, and application, grounded in established scientific principles and methodologies.

Core Chemical Identity and Significance

This compound (CAS No: 4853-52-5) is a highly functionalized heterocyclic compound.[1][2][3] Its structure, featuring a pyrazine ring substituted with amino, carboxylic acid, and two chloro groups, makes it a versatile scaffold in medicinal chemistry. The strategic placement of these functional groups allows for sequential, regioselective modifications, rendering it an invaluable starting material for the synthesis of complex molecular architectures.

Its primary significance lies in its role as a key building block for developing targeted therapeutics. The pyrazine core is a well-established pharmacophore found in numerous biologically active molecules. This intermediate has been instrumental in the synthesis of compounds targeting critical biological pathways, including kinase signaling and ion channel modulation, which are implicated in oncology and respiratory diseases.[4][5]

Physicochemical and Structural Data

A comprehensive understanding of the compound's properties is fundamental to its effective use in a laboratory setting. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [2] |

| Molecular Weight | 208.00 g/mol | [1][2] |

| Exact Mass | 206.960236 u | [1] |

| CAS Number | 4853-52-5 | [1][2][3] |

| Appearance | Typically a solid powder | Inferred from synthesis protocols |

| InChI Key | Information not explicitly available for the acid, but related ester is USYMCUGEGUFUBI-UHFFFAOYSA-N | [6][7] |

Synthesis Protocol: Hydrolysis of the Methyl Ester Precursor

The most common and reliable method for preparing this compound is through the basic hydrolysis of its corresponding methyl ester, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS: 1458-18-0).[3] This approach is efficient and yields a high-purity product.

Causality Behind Experimental Choices:

-

Base Selection (NaOH): Sodium hydroxide is a strong, non-nucleophilic base ideal for saponification (ester hydrolysis). It efficiently attacks the electrophilic carbonyl carbon of the ester without engaging in unwanted side reactions with the chloro-substituents on the pyrazine ring under controlled conditions.

-

Solvent (Water): Water serves as both the solvent and the source of the hydroxyl group for the final carboxylic acid. It is inexpensive, non-toxic, and effectively dissolves the sodium hydroxide and the resulting carboxylate salt.

-

Reflux Conditions: Heating the reaction mixture to reflux accelerates the rate of hydrolysis, ensuring the reaction proceeds to completion in a reasonable timeframe (e.g., 15 minutes).[3]

-

Acidification (HCl): After hydrolysis, the product exists as its sodium carboxylate salt. Acidification with a strong acid like hydrochloric acid is essential to protonate the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution, enabling its isolation.

Step-by-Step Experimental Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate (1.0 eq) in deionized water (approx. 8 mL per gram of ester).

-

Base Addition: Add sodium hydroxide (approx. 2.4 eq) to the suspension.

-

Heating: Heat the mixture to reflux with vigorous stirring for approximately 15-20 minutes. The suspension should dissolve as the reaction progresses, forming a clear solution of the sodium salt.

-

Cooling and Filtration: After the reaction is complete, allow the solution to cool to room temperature. If any unreacted starting material is present, filter the solution.

-

Precipitation: Slowly acidify the cooled, clear solution by adding 1N hydrochloric acid dropwise while stirring. Monitor the pH. Continue adding acid until the pH is less than 7, which will cause a solid to precipitate.

-

Isolation: Collect the precipitated solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Air-dry the product, followed by further drying under vacuum to obtain the final this compound.[3]

Synthesis Workflow Diagram

Sources

- 1. echemi.com [echemi.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 4853-52-5 [chemicalbook.com]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]

- 6. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, 97% | Fisher Scientific [fishersci.ca]

3-Amino-5,6-dichloropyrazine-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in the landscape of modern medicinal chemistry. Its rigid pyrazine core, decorated with strategically positioned amino, carboxyl, and chloro substituents, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and characterization, tailored for researchers, scientists, and drug development professionals. Understanding the nuanced behavior of this molecule is crucial for its effective application in the design and discovery of novel therapeutic agents, particularly as an intermediate for potent pharmaceuticals like epithelial sodium channel (ENaC) blockers[1].

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups on the pyrazine ring dictates the molecule's physical and chemical behavior. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group significantly influences the electron density of the aromatic system and the reactivity of the amino group.

Chemical Structure

Caption: Chemical structure of the title compound.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 4853-52-5 | [2] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [3] |

| Molecular Weight | 208.00 g/mol | |

| Appearance | Solid, powder | [4] |

| Monoisotopic Mass | 206.96024 Da | [3] |

| SMILES | C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)O | [3] |

| InChI | InChI=1S/C5H3Cl2N3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12) | [3] |

| Predicted XlogP | 1.8 | [3] |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Synthesis and Purification

The most common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, which is more readily available commercially. This straightforward conversion is efficient and yields the desired carboxylic acid in high purity after simple workup.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Hydrolysis of Methyl Ester

This protocol is adapted from established procedures for the saponification of pyrazine carboxylates[2].

-

Dissolution: Suspend Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate (1.0 eq) in water (approx. 8-10 mL per gram of ester).

-

Base Addition: Add sodium hydroxide (2.5 eq) to the suspension.

-

Hydrolysis Reaction: Heat the mixture to reflux for approximately 15-30 minutes. The reaction progress can be monitored by TLC until the starting material is consumed. The solution should become homogeneous as the sodium salt of the carboxylic acid is formed.

-

Cooling and Filtration: Allow the reaction mixture to cool to room temperature. If any solids are present, filter the solution.

-

Acidification: Slowly acidify the clear filtrate with 1N hydrochloric acid while stirring. The target carboxylic acid is insoluble in acidic aqueous media and will precipitate out as a solid. Continue adding acid until the pH is less than 3.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the solid with cold water to remove residual salts and acid. Air-dry the product, followed by drying under a vacuum to yield the final this compound[2].

Causality Insights: The use of sodium hydroxide, a strong base, is essential to attack the electrophilic carbonyl carbon of the ester, initiating the saponification. Heating accelerates this process. Subsequent acidification is critical to protonate the carboxylate anion intermediate, which, due to its lower aqueous solubility compared to its salt form, precipitates from the solution, enabling easy isolation.

Spectroscopic Profile

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic features based on its molecular structure and data from analogous pyrazine derivatives[5][6].

| Technique | Expected Features |

| ¹H NMR | Due to the absence of protons on the pyrazine ring, the spectrum in a solvent like DMSO-d₆ is expected to be simple. Look for a broad singlet corresponding to the two protons of the amino group (-NH₂) and a very broad singlet for the acidic proton of the carboxylic acid (-COOH). The chemical shifts of these protons are highly dependent on solvent and concentration. |

| ¹³C NMR | The spectrum should display five distinct signals: one for the carboxylic acid carbon (δ ~165-170 ppm) and four for the carbons of the pyrazine ring. The carbons attached to the chlorine atoms (C5, C6) and the amino group (C3) will have characteristic shifts influenced by these substituents. |

| FT-IR (cm⁻¹) | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid. - N-H Stretch: Two sharp to medium peaks around 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine. - C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the carbonyl group of the carboxylic acid. - C=N/C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region. - C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹. |

| Mass Spec (ESI) | - [M-H]⁻: Expected at m/z ≈ 206.0, corresponding to the deprotonated molecule.[3] - [M+H]⁺: Expected at m/z ≈ 208.0, corresponding to the protonated molecule.[3] |

Chemical Reactivity and Derivatization

The molecule's three distinct functional groups—amino, carboxyl, and chloro—are sites for a variety of chemical transformations, making it a versatile intermediate.

Caption: Primary sites of chemical reactivity on the molecule.

-

Carboxylic Acid Group: This group is a versatile handle for forming amides and esters, which is fundamental in drug development for modifying solubility and creating prodrugs. Roughly 25% of all commercial pharmaceuticals contain a carboxylic acid or related amide functional group[7].

-

Amino Group: The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. Its basicity is reduced by the electron-withdrawing effects of the adjacent ring nitrogens and chloro-substituents.

-

Chloro Substituents: The chlorine atoms on the electron-deficient pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAAr). This is a particularly powerful transformation for introducing new functional groups. For instance, the methyl ester precursor readily reacts with ammonia or amines to displace one of the chlorine atoms, typically the one at the 5-position, to form derivatives like 3,5-diamino-6-chloropyrazinecarboxylic acid methyl ester[8].

Representative Protocol: Nucleophilic Substitution

The following protocol illustrates the reactivity of the chloro groups, based on the synthesis of a diamino derivative from the methyl ester precursor[8].

-

Setup: In a three-necked flask equipped with a mechanical stirrer and gas inlet, dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 eq) in dry dimethyl sulfoxide (DMSO).

-

Heating: Heat the mixture on a steam bath to approximately 65-70 °C until a clear solution is obtained.

-

Nucleophile Addition: Bubble dry ammonia gas into the solution with continued stirring for about 45 minutes while maintaining the temperature.

-

Reaction Monitoring: Follow the reaction's progress by TLC.

-

Workup: Upon completion, cool the reaction mixture and pour it into water. The product, being less soluble, will precipitate.

-

Isolation: Collect the solid product by filtration, wash with water, and dry to yield Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Trustworthiness Note: This reaction demonstrates a self-validating system. The significant change in polarity from the dichloro starting material to the more polar amino-substituted product allows for straightforward monitoring by TLC and easy isolation via precipitation, ensuring a high degree of purity in the final product.

Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry. Pyrazine derivatives are found in numerous compounds with diverse pharmaceutical applications[5]. This specific molecule is a known key intermediate in the synthesis of potent blockers of the epithelial sodium channel (ENaC). These agents are investigated for the treatment of respiratory diseases by modulating ion transport across airway epithelia[1]. The carboxylic acid and amino groups serve as critical points for molecular elaboration, allowing chemists to fine-tune the steric and electronic properties of the final compound to achieve optimal binding to the biological target.

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazard Identification: The compound is harmful if swallowed. It may also cause skin, eye, and respiratory irritation[9].

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure long-term stability.

Conclusion

This compound is a high-value chemical intermediate whose properties are dictated by the interplay of its three reactive centers. A thorough understanding of its synthesis from commercially available esters, its distinct spectroscopic signature, and its predictable reactivity at the carboxyl, amino, and chloro positions is fundamental for its effective use. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this versatile building block in the synthesis of novel compounds, particularly in the pursuit of new human therapeutics.

References

- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.

- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

-

The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology. [Link]

-

METHYL 3-AMINO-5,6-DICHLOROPYRAZINE-2-CARBOXYLATE. GSRS. [Link]

-

This compound (C5H3Cl2N3O2). PubChemLite. [Link]

-

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2. PubChem. [Link]

-

The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Journal of Environmental Nanotechnology. [Link]

-

Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

- 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Radboud Repository. [Link]

Sources

- 1. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]

- 2. This compound | 4853-52-5 [chemicalbook.com]

- 3. PubChemLite - this compound (C5H3Cl2N3O2) [pubchemlite.lcsb.uni.lu]

- 4. 3-氨基吡嗪-2-羧酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nanoient.org [nanoient.org]

- 6. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of 3-amino-5,6-dichloropyrazine-2-carboxylic acid, a pivotal heterocyclic compound in modern medicinal chemistry. We will delve into its fundamental chemical properties, established synthesis protocols, and its significant role as a scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Compound Identification and Chemical Properties

IUPAC Name: this compound.[1][2]

This compound is a key intermediate in the synthesis of various biologically active molecules.[3] The pyrazine ring, substituted with amino, chloro, and carboxylic acid functional groups, provides a versatile platform for chemical modifications.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 4853-52-5 | [1][2] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| Appearance | White to brown powder/crystal | TCI |

| Melting Point | 137.0 to 142.0 °C | TCI |

The presence of both electron-donating (amino) and electron-withdrawing (chloro and carboxylic acid) groups on the pyrazine ring influences its reactivity and pharmacological properties. The chlorine atoms, for instance, are susceptible to nucleophilic substitution, a key feature exploited in the synthesis of derivatives.

Synthesis of this compound

The synthesis of the title compound is a critical process for its subsequent use in drug discovery. A common and effective method involves the hydrolysis of its methyl ester precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its methyl ester.

Sources

3-Amino-5,6-dichloropyrazine-2-carboxylic acid synthesis overview

An In-Depth Technical Guide to the Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a crucial heterocyclic building block in modern medicinal chemistry. The document is intended for researchers, chemists, and professionals in drug development, offering in-depth analysis of the most prevalent synthetic route, which proceeds via the dichlorination of a 3-aminopyrazine-2-carboxylate precursor. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound is a highly functionalized pyrazine derivative. The pyrazine core is a well-established scaffold in the synthesis of biologically active molecules, including kinase inhibitors for cancer therapy.[1] The unique substitution pattern of this molecule—an amino group, a carboxylic acid, and two chlorine atoms—offers multiple points for chemical modification, making it a versatile starting material for the construction of complex molecular architectures. The primary challenge in its synthesis lies in the selective and efficient introduction of the two chlorine atoms onto the electron-rich pyrazine ring without compromising the other functional groups. This guide elucidates a robust and widely adopted strategy to achieve this transformation.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests that the most strategic approach involves the late-stage introduction of the chlorine atoms onto a pre-functionalized pyrazine ring. The carboxylic acid and amino groups are powerful directing groups in electrophilic aromatic substitution, but the carboxylic acid can be reactive under harsh chlorination conditions. Therefore, a common and effective strategy is to protect the carboxylic acid as an ester, perform the dichlorination, and then deprotect the ester to yield the final product.

This leads to a primary synthetic pathway starting from the readily available 3-aminopyrazine-2-carboxylic acid.

Caption: Retrosynthetic pathway for the target compound.

The Primary Synthetic Pathway: A Three-Step Approach

The most reliable and frequently documented synthesis of this compound involves a three-step sequence: (1) Esterification of the starting material, (2) Dichlorination of the pyrazine ring, and (3) Saponification (hydrolysis) of the ester.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid

Causality: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a crucial protecting group strategy. The ester is significantly less reactive than the carboxylic acid towards the aggressive chlorinating agent used in the subsequent step, thereby preventing unwanted side reactions and decomposition. The use of methanol with a strong acid catalyst like sulfuric acid is a classic Fischer esterification method, which is cost-effective and highly efficient for this substrate.[2]

Detailed Protocol:

-

Suspend 3-aminopyrazine-2-carboxylic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the stirred suspension.

-

Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours, during which the solid typically dissolves.[2]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into ice water and neutralize the solution to a pH of ~7 using a saturated solution of sodium bicarbonate.

-

The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Dichlorination of Methyl 3-aminopyrazine-2-carboxylate

Causality: This is the key transformation where the two chlorine atoms are introduced onto the pyrazine ring at positions 5 and 6. Sulfuryl chloride (SO₂Cl₂) is the reagent of choice for this electrophilic aromatic substitution. The reaction is typically performed without a solvent, using an excess of sulfuryl chloride to drive the reaction to completion. The amino group at position 3 activates the ring, facilitating the substitution. The reaction can be exothermic and requires careful temperature control.[3][4]

Detailed Protocol:

-

In a flask equipped with a stirrer and a gas outlet to vent HCl and SO₂, place methyl 3-aminopyrazine-2-carboxylate.

-

Carefully add an excess of sulfuryl chloride to the flask, often with initial cooling in a water bath to manage the initial reaction, which can be vigorous.[3]

-

Stir the mixture at room temperature. After the initial reaction subsides, the mixture may be gently heated (e.g., to 60-70 °C) to ensure the reaction goes to completion.[3][4]

-

The reaction is typically stirred for several hours or overnight.[3]

-

After completion, the excess sulfuryl chloride is carefully removed by distillation under reduced pressure.

-

The resulting residue is suspended in water and neutralized with a base such as sodium bicarbonate.[3]

-

The solid product, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like acetonitrile.[3][4]

Step 3: Hydrolysis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Causality: The final step is the deprotection of the methyl ester to yield the target carboxylic acid. This is typically achieved via saponification using a strong base like sodium hydroxide in an aqueous solution. The reaction involves the nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by the elimination of methanol. Subsequent acidification of the resulting carboxylate salt precipitates the final product.

Detailed Protocol:

-

Suspend the methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the suspension at reflux for a short period (e.g., 15-30 minutes) until a clear solution is formed, indicating the completion of hydrolysis.[5]

-

Cool the solution to room temperature.

-

Acidify the solution with a mineral acid, such as 1N hydrochloric acid, until the product precipitates out completely.[5]

-

Collect the solid this compound by filtration, wash with cold water to remove residual salts, and dry under vacuum.

Mechanistic Insights: The Dichlorination Reaction

The dichlorination of the pyrazine ring is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group, donating electron density into the ring and making it more susceptible to electrophilic attack. The ester group (-COOCH₃) is a deactivating group, but the activating effect of the amino group dominates, directing the substitution to the ortho and para positions. In this case, positions 5 and 6 are chlorinated.

Caption: Simplified mechanism of electrophilic chlorination. (Note: Image placeholders are used as DOT language cannot render chemical structures directly).

Summary of Experimental Data

The following table summarizes key data points for the intermediate and final product as reported in the literature.

| Compound | Molecular Formula | Melting Point (°C) | Recrystallization Solvent | Yield (%) | Reference |

| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C₆H₅Cl₂N₃O₂ | 233-234 | Acetonitrile | 38% | [3] |

| This compound | C₅H₃Cl₂N₃O₂ | Not specified | N/A | 36% (from ester) | [5] |

Safety and Handling Considerations

-

Sulfuryl Chloride (SO₂Cl₂): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated Acids (H₂SO₄, HCl): These are strong corrosives. Handle with care and appropriate PPE. Always add acid to water, never the other way around.

-

Reaction Off-gassing: The chlorination reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which are toxic and corrosive. The reaction apparatus must be equipped with a gas trap or scrubber containing a basic solution (e.g., NaOH) to neutralize these gases.

Conclusion

The synthesis of this compound is reliably achieved through a three-step process involving esterification, dichlorination with sulfuryl chloride, and subsequent hydrolysis. This method is well-documented in patent literature and provides a scalable route to this valuable synthetic intermediate. Careful control of reaction conditions, particularly during the exothermic chlorination step, and adherence to safety protocols are paramount for a successful and safe synthesis. The insights and detailed protocols provided in this guide serve as a robust foundation for researchers working on the synthesis of pyrazine-based compounds for pharmaceutical applications.

References

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). MDPI. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2022). ACS Publications. Retrieved from [Link]

- DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. (1967). Google Patents.

- AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. (1966). Google Patents.

Sources

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | MDPI [mdpi.com]

- 3. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

The Strategic Utility of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring system, a privileged scaffold in medicinal chemistry, offers a versatile and strategically important framework for the development of novel therapeutic agents.[1][2][3] Among its many derivatives, 3-amino-5,6-dichloropyrazine-2-carboxylic acid stands out as a particularly valuable starting material and core structural motif. Its unique electronic properties and defined substitution pattern provide a robust platform for generating libraries of compounds with diverse biological activities. This technical guide explores the multifaceted applications of this scaffold, delving into its role in the design and synthesis of potent inhibitors for key biological targets, including Fibroblast Growth Factor Receptors (FGFRs) and the Epithelial Sodium Channel (ENaC), as well as its utility in developing novel antimicrobial agents. We will examine the underlying medicinal chemistry principles, structure-activity relationships (SAR), and key experimental protocols that underscore the significance of this compound in contemporary drug discovery.

The 3-Aminopyrazine Carboxamide Scaffold: A Privileged Core

The 3-aminopyrazine-2-carboxylic acid moiety and its corresponding carboxamide derivatives are of significant interest in drug design. The arrangement of the amino group and the carboxamide function creates a specific hydrogen bonding pattern that can mimic interactions of endogenous ligands with biological targets. This feature is crucial for achieving high binding affinity and selectivity.

Synthesis and Derivatization

The core scaffold, this compound, serves as a versatile starting point for a variety of chemical modifications. The chlorine atoms at the 5 and 6 positions are amenable to nucleophilic substitution and cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl or alkyl groups.[4][5] The carboxylic acid can be readily converted to a primary amide or coupled with a wide range of amines to generate a library of N-substituted carboxamides, further expanding the chemical space.

The general synthetic pathway often involves the initial formation of the methyl ester of the carboxylic acid, followed by derivatization and subsequent ammonolysis or coupling reactions.[6]

Caption: General synthetic workflow for derivatizing the core scaffold.

Application in Oncology: FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[4] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a known oncogenic driver in a variety of cancers, making FGFRs a compelling target for cancer therapy.[4][7]

Design Rationale: Scaffold Hopping

A successful strategy in designing novel FGFR inhibitors has been "scaffold hopping," where the core of a known inhibitor is replaced with a different, bioisosteric scaffold to improve properties or generate novel intellectual property.[4] The 3-aminopyrazine-2-carboxamide core has been effectively used to replace the pyrimidine core of existing inhibitors like BGJ398.[4][5] This substitution maintains a key intramolecular hydrogen bond that helps to lock the molecule in a favorable conformation for binding to the ATP pocket of the FGFR kinase domain.[4]

Caption: Competitive inhibition of the FGFR ATP binding pocket.

Structure-Activity Relationship (SAR)

Systematic exploration of derivatives based on the 3-amino-pyrazine-2-carboxamide scaffold has yielded potent pan-FGFR inhibitors. Key SAR insights include:

-

Hinge-Binding Moiety : The 3-aminopyrazine core effectively forms hydrogen bonds with the hinge region of the FGFR kinase domain, specifically with residues like E565 and A567.[4]

-

Substitutions at C5/C6 : Introducing aryl groups via Suzuki coupling at the chlorine positions is crucial for potency. For instance, linking to a 3,5-dimethoxyphenyl group, a common motif in kinase inhibitors, significantly enhances activity.

-

Amide Substituent : The nature of the substituent on the carboxamide nitrogen modulates potency and pharmacokinetic properties. Linking to moieties that can occupy the ribose pocket of the ATP binding site is a common strategy.[8]

Quantitative Data: In Vitro Activity

The following table summarizes the in vitro activity of a representative compound, 18i , from a study on novel FGFR inhibitors.[4]

| Compound | Target | IC₅₀ (μM) | Cell Line | Anti-proliferative IC₅₀ (μM) |

| 18i | FGFR1 | 0.021 | SNU-16 (Stomach) | 1.88 |

| FGFR2 | 0.008 | KMS-11 (Myeloma) | 3.02 | |

| FGFR3 | 0.005 | SW-780 (Bladder) | 2.34 | |

| FGFR4 | 0.015 | MDA-MB-453 (Breast) | 12.58 |

Data sourced from Zheng, J., et al. (2024). ACS Medicinal Chemistry Letters.[4]

Experimental Protocol: Synthesis of a Key Intermediate

The following is a representative protocol for the amide coupling step in the synthesis of FGFR inhibitors based on the work by Zheng et al.[5]

Protocol: Amide condensation to form compound 8

-

Reactant Preparation : Dissolve 3-amino-5-bromo-6-(3,5-dimethoxyphenyl)pyrazine-2-carboxylic acid (1 equivalent) and 3,5-dimethoxyaniline (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

-

Coupling Agent Addition : Add HATU (1.5 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution.

-

Reaction : Stir the reaction mixture at room temperature overnight.

-

Work-up : Pour the mixture into water and extract with ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product : Purify the crude product by column chromatography on silica gel to yield the desired amide.

Application as Epithelial Sodium Channel (ENaC) Blockers

The Epithelial Sodium Channel (ENaC) is an ion channel critical for maintaining sodium balance, blood pressure, and fluid homeostasis.[9][10] Blockers of ENaC, such as the pyrazine-based diuretic amiloride, are used in the treatment of hypertension and conditions like cystic fibrosis where mucus clearance is impaired. The this compound scaffold provides a foundation for developing novel ENaC inhibitors.

SAR Insights from Amiloride Analogs

Studies on amiloride analogs have provided foundational SAR principles for designing new pyrazine-based ENaC blockers:[11]

-

Position 6 Substituent : The electronegativity of the substituent at the 6-position of the pyrazine ring is critical for the duration of channel blockade. Halogen substitutions, particularly chlorine, are favorable. The off-rate constant for blockade increases in the order of Cl < Br < I < F < H, indicating that a more electronegative substituent at this position leads to a longer duration of attachment to the receptor.[11]

-

Position 5 Amino Group : The 5-amino group acts as an electron donor, increasing the electron density on the 6-position ligand. This stabilizes the binding interaction and affects both the on- and off-rates of channel blockade.[11]

Derivatives of this compound inherently possess the key features of a 5-amino group and a 6-chloro substituent, making them ideal starting points for novel ENaC blocker development.[12][13]

Application in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. The 3-aminopyrazine-2-carboxamide scaffold has shown promise in this area, particularly against Mycobacterium tuberculosis.[6][14]

Targeting Mycobacterial Prolyl-tRNA Synthetase (ProRS)

One strategy involves repurposing inhibitors of human prolyl-tRNA synthetase (ProRS) to target the mycobacterial enzyme.[6] 3-Acylaminopyrazine-2-carboxamides have been designed as adenosine-mimicking derivatives to achieve this.

-

SAR Highlights :

-

Activity is generally high against mycobacteria but minimal against other bacteria and fungi.

-

A key structural requirement for potent activity against M. tuberculosis is a 4'-substituted benzamide group attached to the 3-amino position of the pyrazine ring.[6]

-

Lipophilic substituents at the 4'-position of the benzamide moiety are particularly favorable for enhancing antimycobacterial activity.[6]

-

In Vitro Antimycobacterial Activity

A series of N-substituted 3-aminopyrazine-2-carboxamides demonstrated significant activity against Mycobacterium tuberculosis H37Rv.

| Compound | R Group (on amide) | MIC (μg/mL) | MIC (μM) |

| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 |

| 10 | n-hexyl | 50 | 224 |

| 20 | 4-(trifluoromethyl)phenyl | 25 | 80 |

Data sourced from Zadrazilova, I., et al. (2021). Molecules.[14]

Conclusion and Future Outlook

This compound is a powerful and versatile scaffold in medicinal chemistry. Its inherent structural and electronic features, combined with the ease of synthetic modification at multiple positions, have enabled the development of potent and selective modulators for diverse and important biological targets. The successful application of this core in developing inhibitors of FGFR for oncology, blockers of ENaC for cardiovascular and respiratory diseases, and novel agents against tuberculosis highlights its broad therapeutic potential. Future research will likely focus on refining the pharmacokinetic and safety profiles of these derivatives and exploring their utility against other emerging biological targets, further cementing the role of the aminopyrazine scaffold as a cornerstone of modern drug discovery.

References

-

Zadrazilova, I., et al. (2021). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available from: [Link]

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Wei, P., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B. Available from: [Link]

-

Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available from: [Link]

-

Pauk, K., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. Available from: [Link]

-

Wei, P., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Acta Pharmaceutica Sinica B. Available from: [Link]

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Available from: [Link]

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. Available from: [Link]

-

Li, J. H., et al. (1987). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of membrane biology. Available from: [Link]

- PARION SCIENCES INC. (2012). Pyrazine derivatives as enac blockers. Google Patents.

- Zhang, L., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available from: [Link]

- PARION SCIENCES INC. (2011). Pyrazine Derivatives As Epithelial Sodium Channel Blockers. Google Patents.

-

Al-Ani, A., & Sobolevsky, G. S. (2023). The Epithelial Sodium Channel—An Underestimated Drug Target. International Journal of Molecular Sciences. Available from: [Link]

-

Al-Ani, A., & Sobolevsky, G. S. (2023). The Epithelial Sodium Channel-An Underestimated Drug Target. PubMed. Available from: [Link]

-

Gomes, C., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Available from: [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Epithelial Sodium Channel-An Underestimated Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2012035158A1 - Pyrazine derivatives as enac blockers - Google Patents [patents.google.com]

- 13. KR20110040818A - Pyrazine Derivatives As Epithelial Sodium Channel Blockers - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

The Strategic Utility of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazine Scaffold and the Rise of a Versatile Intermediate

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and diuretic properties.[1][2] This has led to the inclusion of the pyrazine motif in numerous marketed drugs.[3] At the heart of synthesizing many of these complex pyrazine-based molecules lies a strategically functionalized building block: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid .

This technical guide offers a comprehensive overview of this compound as a pivotal synthetic intermediate. We will delve into its synthesis, explore its chemical reactivity with a focus on mechanistic understanding, and showcase its application in the development of novel therapeutics, providing field-proven insights for researchers and scientists in drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 13549-93-4 | N/A |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | N/A |

| Molecular Weight | 208.00 g/mol | N/A |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most commonly achieved through a two-step process starting from a more readily available precursor. This involves the initial synthesis of the methyl ester, followed by its hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

The synthesis of the methyl ester precursor is detailed in the patent literature and involves the chlorination of methyl 3-aminopyrazinoate.[2][5]

Reaction Scheme:

Caption: Synthesis of the methyl ester precursor.

Detailed Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and under anhydrous conditions, suspend methyl 3-aminopyrazinoate in dry benzene.

-

Reagent Addition: While stirring, add sulfuryl chloride dropwise to the suspension over a period of 30 minutes. An exothermic reaction will be observed.

-

Reaction Progression: After the initial exotherm subsides, continue stirring for 1 hour.

-

Heating: Cautiously heat the reaction mixture to reflux (approximately 60°C) and maintain for 5 hours.

-

Overnight Stirring: Allow the reaction to cool to room temperature and stir overnight.

-

Workup: Remove the excess sulfuryl chloride by distillation. Cool the resulting mixture and collect the crystalline product by filtration.

-

Purification: Wash the crude product with cold benzene and then petroleum ether. The product can be further purified by recrystallization from acetonitrile to yield methyl 3-amino-5,6-dichloropyrazine-2-carboxylate as a crystalline solid.[2]

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is a standard saponification reaction.[6]

Reaction Scheme:

Caption: Hydrolysis of the methyl ester to the final product.

Detailed Experimental Protocol:

-

Reaction Setup: Prepare a suspension of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in water.

-

Base Addition: Add a solution of sodium hydroxide to the suspension.

-

Heating: Heat the mixture to reflux for approximately 15 minutes. The solid should dissolve as the reaction proceeds.

-

Filtration: After the reaction is complete, filter the warm solution to remove any insoluble impurities.

-

Acidification: Cool the filtrate to room temperature and acidify with 1 N hydrochloric acid until the pH is less than 7.

-

Product Isolation: The desired this compound will precipitate out of the solution. Collect the solid by filtration.

-

Drying: Air-dry the product, followed by further drying under vacuum to obtain the final compound.[6]

Chemical Reactivity and Mechanistic Insights

This compound possesses three key functional groups that dictate its reactivity: the carboxylic acid, the amino group, and the two chloro substituents on the electron-deficient pyrazine ring.

Amide Bond Formation

The carboxylic acid moiety is a versatile handle for forming amide bonds, a cornerstone reaction in medicinal chemistry.[7] This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

Mechanism of Amide Coupling (using a carbodiimide activator):

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Common Nucleophiles:

-

Amines (primary and secondary)

-

Alkoxides

-

Thiolates

Application in Drug Discovery: Synthesis of Epithelial Sodium Channel (ENaC) Blockers

A prime example of the utility of this compound is in the synthesis of potent epithelial sodium channel (ENaC) blockers. These compounds are analogues of the diuretic drug Amiloride and have been investigated for the treatment of respiratory diseases like cystic fibrosis. [3][8] The synthesis of these complex molecules often begins with the selective amination of the 5-position of a 3-amino-5,6-dichloropyrazine derivative, followed by amide coupling at the carboxylic acid functionality.

Illustrative Synthetic Pathway:

The synthesis of advanced ENaC blockers often involves a multi-step sequence where the pyrazine core is elaborated. While a direct synthesis from this compound is not explicitly detailed in the provided search results, its precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is a key starting material. A subsequent hydrolysis and amide coupling would lead to the final product.

| Precursor | Key Transformation | Resulting Moiety | Therapeutic Target | Reference |

| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Nucleophilic Aromatic Substitution with Ammonia | 3,5-diamino-6-chloropyrazine-2-carboxylate | Epithelial Sodium Channel (ENaC) | [2] |

| 3,5-diamino-6-chloropyrazine-2-carboxylic acid derivatives | Amide coupling with guanidine-containing fragments | N-amidino-3,5-diamino-6-chloropyrazinecarboxamides | Epithelial Sodium Channel (ENaC) | [3][8] |

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its strategic placement of amino, chloro, and carboxylic acid functional groups on an electron-deficient pyrazine ring provides multiple avenues for chemical elaboration. A thorough understanding of its synthesis and reactivity, as outlined in this guide, empowers researchers and drug development professionals to effectively leverage this building block in the design and synthesis of novel therapeutics. The successful application of its derivatives in the development of potent ENaC blockers underscores its significance in modern medicinal chemistry.

References

- Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Cragoe, E. J., & Schultz, E. M. (1966). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters (Austrian Patent No.

- Hirsh, A. J., Zhang, J., Zamurs, A., Fleegle, J., Thelin, W. R., Caldwell, R. A., Sabater, J. R., Abraham, W. M., Donowitz, M., Cha, B., Johnson, K. B., St George, J. A., Johnson, M. R., & Boucher, R. C. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. The Journal of pharmacology and experimental therapeutics, 325(1), 77–88.

- Cragoe, E. J., & Schultz, E. M. (1965). Derivatives of 3,5-diamino-6-chloropyrazinoic acid esters and a process for making them (U.S.

-

Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from [Link]

- Parion Sciences Inc. (2014). 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases (U.S.

-

Wikipedia. (2023, December 12). Nucleophilic aromatic substitution. Retrieved from [Link]

- Gangarapu, N. R., Reddy, E. K., Sajith, A. M., Yellappa, S., & Chandrasekhar, K. B. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706–7710.

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]

- 3. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. 3-amino-6-chloropyrazine-2-carboxylic acid(2727-13-1) 1H NMR spectrum [chemicalbook.com]

- 8. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 3-amino-5,6-dichloropyrazine-2-carboxylic acid represent a versatile and increasingly important class of molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of these compounds and their analogs. We delve into detailed synthetic protocols, explore structure-activity relationships (SAR), and examine their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this promising chemical scaffold.

Introduction: The Significance of the Pyrazine Core

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in the design of novel therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for targeting a wide range of biological targets. The introduction of amino, chloro, and carboxylic acid functionalities, as seen in this compound, provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will focus on this specific scaffold and its derivatives, highlighting their potential in modern drug discovery.

Synthesis of the Core Scaffold and Key Intermediates

The synthesis of this compound and its derivatives can be approached through several synthetic routes. The choice of a particular method often depends on the desired scale, available starting materials, and the specific functional groups to be incorporated into the final molecule.

Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

A common and crucial intermediate is the methyl ester, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. A patented method for its preparation involves the following steps:

Experimental Protocol: Preparation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

-

Step 1: Esterification of 3-aminopyrazine-2-carboxylic acid. (This step is for the synthesis of the non-chlorinated precursor). To a cooled (0 °C) solution of 3-aminopyrazine-2-carboxylic acid (15.8 mmol) in methanol (250 mL), concentrated sulfuric acid (3.2 mL) is added. The reaction mixture is stirred for 48 hours at room temperature. Subsequently, the mixture is poured into water (27 mL) and neutralized with sodium bicarbonate (approx. 6.3 g) to a pH of 7. The resulting precipitate of methyl 3-aminopyrazine-2-carboxylate is collected by filtration.

-

Step 2: Dichlorination. The detailed chlorination steps to yield methyl 3-amino-5,6-dichloropyrazine-2-carboxylate are proprietary and described in patent literature. However, alternative chlorination strategies for pyrazine rings often involve reagents like N-chlorosuccinimide (NCS).

Hydrolysis to this compound

The free carboxylic acid can be readily obtained by the hydrolysis of its methyl ester.

Experimental Protocol: Synthesis of this compound

-

A mixture of methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate (16 mmol) and sodium hydroxide (39 mmol) in water (30 mL) is heated to reflux for 15 minutes.

-

Upon completion, the reaction mixture is filtered and cooled to room temperature.

-

The solution is then acidified with 1 N hydrochloric acid to a pH of less than 7.

-

The precipitated this compound is collected by filtration, air-dried, and further dried under vacuum.

Synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Derivatives

A key analog, 3,5-diamino-6-chloropyrazine-2-carboxylic acid, is an important intermediate for compounds with applications such as epithelial sodium channel blockers. Its methyl ester can be synthesized from methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Experimental Protocol: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

-

100 g (0.45 mol) of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is added to dry dimethyl sulfoxide (DMSO).

-

The mixture is stirred and heated on a steam bath at 65 °C until dissolution is achieved.

-

A stream of dry ammonia gas is bubbled into the solution with continued stirring for 45 minutes while maintaining the temperature at 65-70 °C.

-

The solution is then cooled to about 10 °C with continued stirring, and ammonia gas is added for an additional hour.

-

The product can then be isolated and purified.

Derivatization Strategies and Synthesis of Analogs

The core scaffold of this compound offers several handles for derivatization, primarily at the carboxylic acid and amino groups, as well as through substitution of the chlorine atoms.

Amide Bond Formation

The carboxylic acid functionality is a versatile handle for creating a diverse library of amide derivatives. This is a common strategy to explore the structure-activity relationship and modulate the pharmacokinetic properties of the resulting compounds.

Experimental Protocol: General Procedure for N-substituted 3-aminopyrazine-2-carboxamide Synthesis

-

Activation of the Carboxylic Acid: 3-aminopyrazine-2-carboxylic acid (1 equivalent) is dissolved in anhydrous DMSO. 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.

-

Amine Coupling: The appropriate benzylamine, alkylamine, or aniline (1.2 equivalents) is added to the reaction mixture.

-

Microwave-Assisted Reaction: The reaction is heated in a microwave reactor at 120 °C for 30 minutes (100 W).

-

Work-up and Purification: After cooling, the reaction mixture is poured into cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.

Caption: Synthetic route to N-substituted 3-aminopyrazine-2-carboxamides.

Acylation of the 3-Amino Group

The 3-amino group can be acylated to introduce a variety of substituents, which has been shown to be a key modification for targeting certain biological pathways.

Experimental Protocol: Acylation of Methyl 3-aminopyrazine-2-carboxylate

-

Dissolve methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.5 equivalents) and stir for 5 minutes.

-

Add the desired acyl chloride (1.2 equivalents) dropwise to the reaction mixture while stirring.

-

Continue the reaction at room temperature for 48 hours, monitoring progress by TLC.

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the crude product using automated flash chromatography with a gradient elution of Hexane/Ethyl

A Privileged Scaffold for Next-Generation Anticancer Therapeutics: An In-Depth Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid in Drug Discovery

Abstract